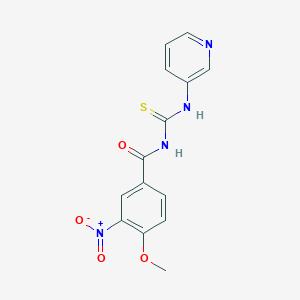![molecular formula C17H15N3OS2 B410422 4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide CAS No. 6389-77-1](/img/structure/B410422.png)
4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide is a synthetic organic compound that belongs to the class of thioureas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide typically involves the reaction of 6-methylbenzothiazole-2-amine with 4-methylbenzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-thiourea
- 1-(6-Methyl-benzothiazol-2-yl)-3-(4-chlorobenzoyl)-thiourea
- 1-(6-Methyl-benzothiazol-2-yl)-3-(4-methoxybenzoyl)-thiourea
Uniqueness
4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide is unique due to the presence of both the benzothiazole and benzoyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
6389-77-1 |
|---|---|
Molecular Formula |
C17H15N3OS2 |
Molecular Weight |
341.5g/mol |
IUPAC Name |
4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H15N3OS2/c1-10-3-6-12(7-4-10)15(21)19-16(22)20-17-18-13-8-5-11(2)9-14(13)23-17/h3-9H,1-2H3,(H2,18,19,20,21,22) |
InChI Key |
FAANTYMBJDUADH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)C |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC(=NC2=NC3=C(S2)C=C(C=C3)C)S |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide](/img/structure/B410339.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-N'-{3-nitro-4-methoxybenzoyl}thiourea](/img/structure/B410341.png)
![N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410342.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-N'-{3-nitro-4-methoxybenzoyl}thiourea](/img/structure/B410343.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-N'-{3-nitro-4-methoxybenzoyl}thiourea](/img/structure/B410347.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N'-{3-nitro-4-methoxybenzoyl}thiourea](/img/structure/B410350.png)
![N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410351.png)
![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B410353.png)
![N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410354.png)
![N-{3-nitro-4-methoxybenzoyl}-N'-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B410355.png)
![N-[(4-butylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410359.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410360.png)

